molecular formula C17H28 B15175992 [(2R,5S)-5-ethyl-2-methyloctyl]benzene

[(2R,5S)-5-ethyl-2-methyloctyl]benzene

Cat. No.: B15175992
M. Wt: 232.4 g/mol
InChI Key: AFCQSOSAIBQVOU-CVEARBPZSA-N
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Description

[(2R,5S)-5-ethyl-2-methyloctyl]benzene is an organic compound with the molecular formula C₁₇H₂₈ It is a derivative of benzene, characterized by the presence of a substituted alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,5S)-5-ethyl-2-methyloctyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The specific stereochemistry of the compound is achieved through the use of chiral catalysts or starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

[(2R,5S)-5-ethyl-2-methyloctyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of alkane derivatives.

    Substitution: Formation of halogenated benzene derivatives.

Scientific Research Applications

[(2R,5S)-5-ethyl-2-methyloctyl]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2R,5S)-5-ethyl-2-methyloctyl]benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [(2R,5S)-5-ethyl-2-methyloctyl]benzene
  • [(2R,5S)-5-ethyl-2-methylhexyl]benzene
  • [(2R,5S)-5-ethyl-2-methylheptyl]benzene

Uniqueness

This compound is unique due to its specific stereochemistry and the length of its alkyl chain

Properties

Molecular Formula

C17H28

Molecular Weight

232.4 g/mol

IUPAC Name

[(2R,5S)-5-ethyl-2-methyloctyl]benzene

InChI

InChI=1S/C17H28/c1-4-9-16(5-2)13-12-15(3)14-17-10-7-6-8-11-17/h6-8,10-11,15-16H,4-5,9,12-14H2,1-3H3/t15-,16+/m1/s1

InChI Key

AFCQSOSAIBQVOU-CVEARBPZSA-N

Isomeric SMILES

CCC[C@H](CC)CC[C@@H](C)CC1=CC=CC=C1

Canonical SMILES

CCCC(CC)CCC(C)CC1=CC=CC=C1

Origin of Product

United States

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